3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid
Description
Properties
CAS No. |
74525-53-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-4-18(2,3)14-8-10-15(11-9-14)21-16-7-5-6-13(12-16)17(19)20/h5-12H,4H2,1-3H3,(H,19,20) |
InChI Key |
JFXXHIZGJDHSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Key Structural and Functional Insights:
Substituent Bulk and Lipophilicity: The tert-pentyl group in this compound enhances lipophilicity compared to smaller substituents like acetic acid (Table 1, row 5) or polar groups like sulfamoyl (Table 1, row 3). This may improve membrane permeability but reduce aqueous solubility .
Biological Activity: Antimicrobial Potential: The prenyl group in 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (Table 1, row 4) is associated with antimicrobial effects, suggesting that alkyl chain branching may play a role in disrupting microbial membranes . Enzyme Inhibition: Sulfamoyl-containing derivatives (Table 1, row 3) are known to interact with enzymes via hydrogen bonding, a feature absent in the tert-pentyl-substituted target compound .
Metabolic Stability :
- The trifluoromethyl group (Table 1, row 6) resists oxidative metabolism, whereas the tert-pentyl group in the target compound may undergo slower hepatic degradation due to steric protection, prolonging its activity .
Synthetic Considerations: The tert-pentyl group likely requires alkylation or Friedel-Crafts reactions for introduction, similar to the synthesis of 2-[4-(tert-pentyl)phenoxy]acetic acid (Table 1, row 5) . Azo-coupled derivatives (e.g., benzothiazole analogs) involve diazotization and coupling steps, which are more complex than the target compound’s synthesis .
Research Findings and Implications
- Growth Regulation: Evidence from substituted benzoic acids (e.g., phenoxy derivatives) indicates that bulky substituents like tert-pentyl may prolong biological activity by reducing metabolic inactivation rates .
- Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., 4-tert-pentyl vs. 3-CF₃) significantly alter electronic and steric profiles, impacting receptor binding and pharmacokinetics .
Q & A
Q. What are the standard synthetic routes for preparing 3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid, and what key reaction conditions influence yield?
The synthesis typically involves etherification of 4-(2-Methylbutan-2-yl)phenol with 3-bromobenzoic acid derivatives under nucleophilic aromatic substitution conditions. Key factors include:
- Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to deprotonate the phenol .
- Temperature : Reactions often proceed at 80–120°C to accelerate substitution without degrading sensitive functional groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Example Reaction Optimization Table
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 100°C, 12h | 65 | 95 | |
| Cs₂CO₃, DMSO, 80°C, 24h | 78 | 97 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy linkage) and steric effects from the 2-Methylbutan-2-yl group .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. Key Spectral Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.30 (s, 6H, C(CH₃)₂), δ 6.8–7.8 (aromatic) | |
| HRMS | [M+H]⁺: Calculated 299.1518, Observed 299.1520 |
Q. What are the common chemical reactions this compound undergoes, and how do substituents influence reactivity?
- Esterification : The carboxylic acid reacts with alcohols (e.g., methanol/H₂SO₄) to form esters for derivatization .
- Electrophilic Substitution : The electron-rich phenoxy ring undergoes halogenation or nitration, moderated by the steric hindrance of the 2-Methylbutan-2-yl group .
- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling to introduce aryl groups at the benzoic acid moiety .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side-product formation?
- Side-Reaction Mitigation :
- Process Analytical Technology (PAT) : In-line FTIR monitoring to track intermediate formation .
Case Study : A 20% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in DMSO, reducing competing hydrolysis .
Q. What strategies resolve contradictory bioactivity data across assay systems?
Q. How does the steric bulk of the 2-Methylbutan-2-yl group influence biological interactions?
- Target Selectivity : The bulky group may restrict access to shallow binding pockets (e.g., in enzymes like CYP450), reducing off-target effects .
- Solubility Trade-offs : Increased hydrophobicity enhances membrane permeability but may require formulation with cyclodextrins or liposomes for in vivo studies .
Q. Structural Analysis Table
| Property | Impact of 2-Methylbutan-2-yl Group | Reference |
|---|---|---|
| LogP | Increases by ~1.5 units | |
| IC₅₀ (COX-2 Inhibition) | 2.5 µM (vs. 8.7 µM for unsubstituted analog) |
Q. What methodologies assess the compound’s potential in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
